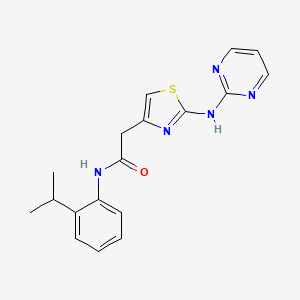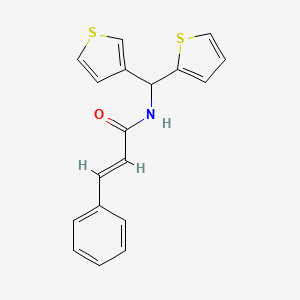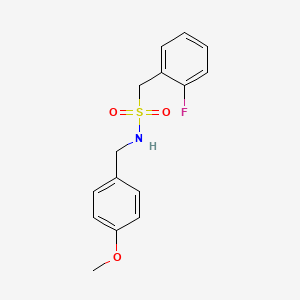
1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is an organic compound that features a fluorophenyl group, a methoxybenzyl group, and a methanesulfonamide group
准备方法
The synthesis of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methoxybenzyl chloride in the presence of a base, followed by the introduction of a methanesulfonyl chloride group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted phenyl derivatives and modified sulfonamide compounds.
科学研究应用
1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, which could explain its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(2-fluorophenyl)-N-(4-methylbenzyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
1-(2-fluorophenyl)-N-(4-methoxybenzyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide, which may alter its chemical properties and applications.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-14-8-6-12(7-9-14)10-17-21(18,19)11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBFUJGYSNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2775403.png)
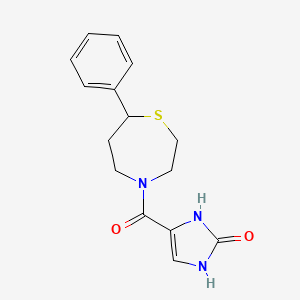
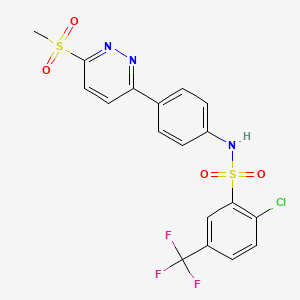
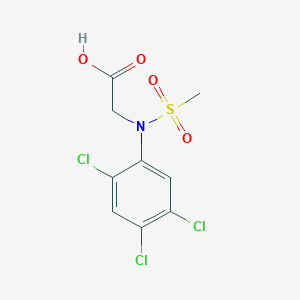
![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)
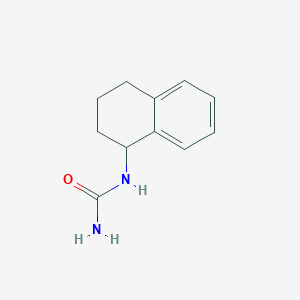
![(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2775413.png)
![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[1-(methanesulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2775416.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2775420.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2775421.png)
![N-ethyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2775422.png)
